(3R*,4S*)-1-[(benzyloxy)acetyl]-4-cyclopropylpyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of structurally complex amines, including compounds similar to "(3R*,4S*)-1-[(benzyloxy)acetyl]-4-cyclopropylpyrrolidin-3-amine," often involves innovative strategies to assemble the cyclic backbone while precisely controlling the stereochemistry. One such approach might involve the condensation reactions or asymmetric synthesis methods, drawing parallels from methodologies such as the biomimetic condensation catalyzed by InCl3 to afford sugar-derived bicyclic aminols with moderate diastereoselectivity (Yadav et al., 2008) or the synthesis of polyoxamic acid derivatives from (S)-pyroglutamic acid, showcasing the importance of stereochemical inversion and selective functionalization (Ikota, 1989).
Molecular Structure Analysis
The molecular structure of such compounds is typically established through NMR spectroscopy and sometimes complemented by X-ray crystallography, as evidenced in studies on similar amines (Saba et al., 2007). These techniques allow for the detailed analysis of the compound's stereochemistry and conformational properties, providing insight into how its structure influences reactivity and physical properties.
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions, often as intermediates in the synthesis of more complex molecules. For instance, cyclometalation reactions with ruthenium(II) complexes illustrate the ability of secondary amines to form chelated structures, potentially leading to applications in catalysis and material science (Sortais et al., 2007). Additionally, the selective epoxidation and subsequent ring-opening reactions provide pathways to functionalized cyclic amines, showcasing the compound's versatility in synthetic chemistry (Larin et al., 2014).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-15-9-18(8-14(15)13-6-7-13)16(19)11-20-10-12-4-2-1-3-5-12/h1-5,13-15H,6-11,17H2/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWCWICWUCWFRE-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-phenylmethoxyethanone |
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